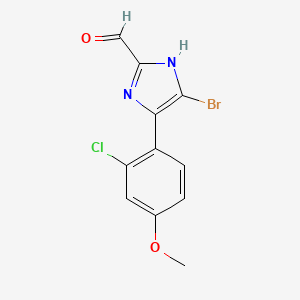![molecular formula C16H24FN3O2Si B13707216 3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)
3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “MFCD32702040” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32702040” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In industrial settings, the production of “MFCD32702040” is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32702040” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the reagents used.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD32702040” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and catalyst, are carefully selected to achieve the desired transformation.
Major Products: The major products formed from the reactions of “MFCD32702040” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
“MFCD32702040” has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may serve as a probe to study biological processes. In medicine, it could be investigated for its potential therapeutic effects. In industry, it is utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of “MFCD32702040” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The detailed mechanism of action depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: “MFCD32702040” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks.
Uniqueness: The uniqueness of “MFCD32702040” lies in its specific chemical structure and the resulting properties. These unique features make it suitable for particular applications that other similar compounds may not be able to achieve.
Conclusion
Understanding the compound “MFCD32702040” involves exploring its synthesis, reactions, applications, and mechanism of action. Its unique properties and versatility make it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C16H24FN3O2Si |
|---|---|
Molekulargewicht |
337.46 g/mol |
IUPAC-Name |
3-[3-fluoro-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]-2-methoxyaniline |
InChI |
InChI=1S/C16H24FN3O2Si/c1-21-15-12(6-5-7-14(15)18)13-10-20(19-16(13)17)11-22-8-9-23(2,3)4/h5-7,10H,8-9,11,18H2,1-4H3 |
InChI-Schlüssel |
IWPSOSHVOJTPAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1N)C2=CN(N=C2F)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)






![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)




